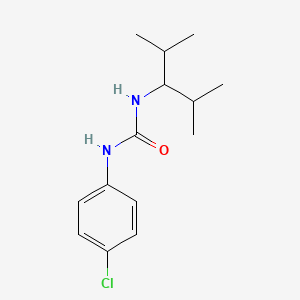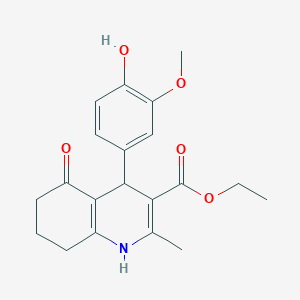![molecular formula C20H22FN3O3S B5216561 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)
1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "FPS" and is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body, which play a critical role in various physiological processes. The purpose of
Mécanisme D'action
FPS works by inhibiting the enzyme 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, which is responsible for the breakdown of cGMP in the body. By inhibiting 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, FPS increases the levels of cGMP, which leads to vasodilation and increased blood flow. This mechanism of action is what makes FPS effective in the treatment of ED and pulmonary hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPS are primarily related to its inhibition of 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone and subsequent increase in cGMP levels. This leads to vasodilation, increased blood flow, and relaxation of smooth muscle tissue. In addition to its effects on the cardiovascular system, FPS has also been shown to have potential anti-cancer effects by inhibiting the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPS in lab experiments is its high potency and specificity for 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. This makes it an ideal tool for studying the role of 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone in various physiological processes. However, one limitation of using FPS is its potential for off-target effects, as it may also inhibit other PDE isoforms at high concentrations.
Orientations Futures
There are many potential future directions for research involving FPS. One area of interest is the development of new analogs and derivatives of FPS with improved potency and selectivity for 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. Another area of interest is the use of FPS in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the potential anti-cancer effects of FPS and how it can be used in cancer therapy.
Méthodes De Synthèse
The synthesis of FPS involves several steps, including the reaction of 4-fluorophenylpiperazine with 4-chlorobenzenesulfonyl chloride to form 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl chloride. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to yield the final product, 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. The synthesis of FPS has been optimized to yield high purity and high yields of the final product.
Applications De Recherche Scientifique
FPS has been extensively studied for its potential applications in scientific research. One of the most well-known applications of FPS is in the treatment of erectile dysfunction (ED). However, FPS has also been shown to have potential therapeutic effects in other areas, such as pulmonary hypertension, cardiovascular disease, and cancer.
Propriétés
IUPAC Name |
1-[4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c21-16-3-5-17(6-4-16)22-12-14-23(15-13-22)28(26,27)19-9-7-18(8-10-19)24-11-1-2-20(24)25/h3-10H,1-2,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYFOSCQALSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)
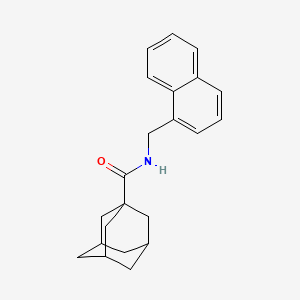
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)
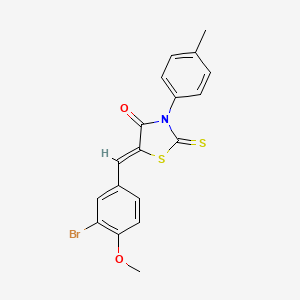
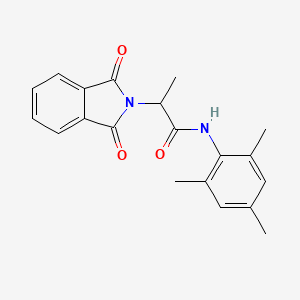
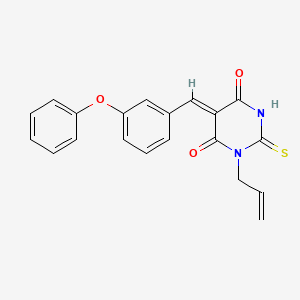

![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)
